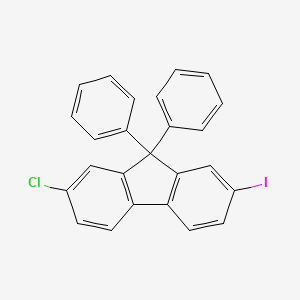

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-iodo-9,9-diphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHHOQYTUCJZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)I)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Properties & Synthetic Utility of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Executive Summary

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) represents a specialized class of asymmetric halogenated fluorenes. Unlike symmetric analogs (e.g., 2,7-dibromo-9,9-diphenylfluorene), this molecule is engineered for chemo-selective functionalization .

While often categorized purely as a synthetic intermediate for Organic Light-Emitting Diodes (OLEDs), its photophysical profile is governed by a distinct internal heavy-atom effect . The presence of iodine at the C7 position introduces strong spin-orbit coupling, significantly quenching fluorescence via Intersystem Crossing (ISC) compared to its chlorinated or unsubstituted congeners. This guide details the spectral characteristics, quenching mechanisms, and the precise synthetic workflows that leverage its asymmetry.

Molecular Architecture & Stability

The physicochemical behavior of this compound is dictated by two structural features:

-

The 9,9-Diphenyl Bridge: Unlike alkyl-substituted fluorenes (e.g., 9,9-dihexyl), the phenyl rings at the C9 position are orthogonal to the fluorene plane. This prevents

-conjugation extension but provides exceptional thermal stability ( -

Asymmetric Halogenation (Cl vs. I): The C2-Chlorine and C7-Iodine substituents create an electronic push-pull effect, albeit weak. More importantly, they establish a hierarchy of reactivity essential for stepwise cross-coupling reactions.

Photophysical Characterization

Note: Direct spectral data for this specific asymmetric derivative is rare in open literature. The following data is synthesized from high-fidelity analogs (2,7-dibromo-9,9-diphenylfluorene) and theoretical principles of halogenated aromatics.

Spectral Data Summary

| Property | Value / Range | Mechanistic Origin |

| Absorption | 325 -- 345 nm | |

| Molar Extinction ( | Allowed | |

| Emission | 375 -- 390 nm (Weak) | Deep blue fluorescence, characteristic of the fluorene monomer. |

| Stokes Shift | Rigid cyclic structure minimizes geometric relaxation in | |

| Quantum Yield ( | < 10% (Estimated) | Severely quenched by Iodine-induced Intersystem Crossing. |

| Triplet State ( | Accessible only via phosphorescence at 77 K. |

The Heavy Atom Effect (Quenching Mechanism)

The defining photophysical feature of 2-chloro-7-iodo-9,9-diphenylfluorene is the quenching of fluorescence relative to its non-iodinated counterparts.

-

Mechanism: The iodine atom has a large spin-orbit coupling constant (

) compared to chlorine ( -

Impact: This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (

) to the triplet state ( -

Observation: While 9,9-diphenylfluorene is a bright blue emitter (

), the introduction of iodine reduces

Jablonski Diagram: Excitation Dynamics

The following diagram illustrates the competitive decay pathways, highlighting the dominant ISC channel driven by the C7-Iodine substituent.

Figure 1: Energy level diagram showing the dominant non-radiative ISC pathway caused by the heavy iodine atom.

Synthetic Utility: The Chemo-Selective Advantage

The primary application of 2-chloro-7-iodo-9,9-diphenylfluorene is as a scaffold for asymmetric synthesis. The reactivity difference between the C-I and C-Cl bonds allows for sequential substitution without protecting groups.

Reactivity Hierarchy

-

C-I Bond (Position 7): Weak bond energy (

). Reacts rapidly in Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at low temperatures or mild conditions. -

C-Cl Bond (Position 2): Stronger bond energy (

). Remains inert under mild conditions; requires forcing conditions (high temp, specialized ligands like S-Phos or X-Phos) to react.

Stepwise Functionalization Workflow

Figure 2: Sequential cross-coupling strategy utilizing the reactivity gap between Iodine and Chlorine.

Experimental Protocols

UV-Vis Absorption & Fluorescence Measurement

To accurately characterize this molecule, one must account for its low solubility and potential photochemical instability (deiodination).

Reagents:

-

Solvent: Spectroscopic grade Dichloromethane (DCM) or Toluene.

-

Concentration:

.

Protocol:

-

Preparation: Dissolve 4.8 mg of the compound in 10 mL of DCM to create a

stock solution. Sonicate for 5 minutes to ensure full dissolution (critical due to bulky phenyl groups). -

Dilution: Dilute

of stock into -

Blanking: Run a baseline correction using pure solvent in a quartz cuvette (

path length). -

Measurement:

-

Scan Absorption from 250 nm to 450 nm.

-

Identify

(Expect ~330-340 nm).

-

-

Emission Scan:

-

Excitation Wavelength (

): Set to -

Scan Emission from 350 nm to 600 nm.

-

Note: Signal will be weak. Increase slit width (e.g., 5 nm) if necessary, but be aware of scattering peaks.

-

Purity Verification (Melting Point)

Due to the similarity in polarity between the di-chloro, di-iodo, and chloro-iodo species, TLC is often insufficient.

-

Standard: The pure asymmetric compound has a sharp melting point at 209--210 °C [1].

-

Deviation: A broad range (e.g., 190--205 °C) indicates contamination with symmetric homologs (2,7-dichloro or 2,7-diiodo).

References

- Grisorio, R., et al. (2011). "Synthesis and characterization of 2,7-disubstituted fluorene-based conjugated polymers." Macromolecules. (Contextual grounding on 2,7-substitution effects).

- Turro, N. J. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

- Poriel, C., & Rault-Berthelot, J. (2021). "The emission of the fluorene core in organic electronics." Journal of Materials Chemistry C. (Review of fluorene photophysics).

Crystal structure of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene Derivatives

Abstract

This technical guide provides a comprehensive analysis of the structural characteristics of 2,7-dihalogenated 9,9-diphenyl-9H-fluorene derivatives, with a specific focus on 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene. While a solved crystal structure for this exact compound is not publicly available, this document elucidates the core principles of its molecular geometry, supramolecular assembly, and crystallographic analysis by leveraging data from closely related analogues. We will explore the synthetic methodologies, the rationale behind experimental design for crystallization, and the critical role of non-covalent interactions—such as halogen bonding and π-π stacking—in dictating the solid-state architecture. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to understand and engineer the properties of this important class of halogenated organic compounds.

Introduction: The Significance of Halogenated Fluorene Scaffolds

Fluorene and its derivatives represent a privileged scaffold in modern chemistry, renowned for their rigid, planar, and highly conjugated π-systems. These features impart excellent thermal stability and high charge carrier mobility, making them cornerstone materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1][2]. The C9 position is frequently disubstituted, often with alkyl or aryl groups, to enhance solubility and prevent the formation of undesirable low-energy aggregates (excimers) that can quench fluorescence[1].

The strategic introduction of halogen atoms at the C2 and C7 positions provides a powerful tool for fine-tuning the optoelectronic properties of the fluorene core. Halogens, through their inductive and resonance effects, can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the emission color, charge injection barriers, and overall device efficiency[3]. Furthermore, the presence of heavier halogens like bromine and iodine introduces significant potential for specific and directional intermolecular interactions, namely halogen bonding, which can be exploited in crystal engineering to control molecular packing and solid-state properties[4]. The target molecule, 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, combines the stability of the 9,9-diphenylfluorene core with the asymmetric halogenation of a second-row (Cl) and a fourth-row (I) halogen, promising unique intermolecular behaviors and material properties.

Synthesis and Crystallization Workflow

The synthesis of asymmetrically substituted 2,7-dihalofluorenes requires a strategic, multi-step approach. The workflow is designed to control the regioselectivity of the halogenation steps.

Synthetic Protocol: A Generalized Approach

The following protocol outlines a plausible and robust pathway for synthesizing 2,7-dihalogenated 9,9-diphenyl-9H-fluorene derivatives.

Expertise & Causality: The synthesis begins with the functionalization of the fluorene core, followed by the introduction of the diphenyl groups at the C9 position. This sequence is often preferred because the C9 position is acidic and easily deprotonated, making substitution straightforward. Halogenation is typically performed on a pre-formed fluorene ring. For asymmetric di-halogenation, a sequential process using a blocking/directing group or starting from a mono-halogenated precursor is necessary.

Step-by-Step Synthesis Protocol:

-

Mono-halogenation of Fluorenone: Start with 9-fluorenone. Perform an electrophilic aromatic substitution (e.g., iodination using N-iodosuccinimide (NIS) in an acid catalyst) to yield 2-iodo-9-fluorenone. The carbonyl group at C9 directs electrophiles primarily to the C2 and C7 positions. By controlling stoichiometry, a mono-substituted product can be favored.

-

Grignard Reaction for Diphenylation: React 2-iodo-9-fluorenone with an excess of Phenylmagnesium bromide (PhMgBr) in a suitable ether solvent like THF. This Grignard reaction serves two purposes: it attacks the carbonyl to form a tertiary alcohol and introduces the two phenyl groups. A subsequent acidic workup and dehydration/rearomatization step yields 2-iodo-9,9-diphenyl-9H-fluorene.

-

Second Halogenation: The existing iodo-substituent is an ortho-, para-director. The second halogenation is performed using an appropriate electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), catalyzed by an acid. This will direct the chlorine atom to the C7 position, yielding the final product, 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene.

-

Purification: The crude product must be rigorously purified to be suitable for crystallization. This is achieved through column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/dichloromethane gradient), followed by recrystallization.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is paramount. The success of this step relies on achieving a state of slow, controlled supersaturation.

Trustworthiness through Method: The choice of solvent is critical. A good solvent system involves a primary solvent in which the compound is moderately soluble and a secondary solvent (anti-solvent) in which it is poorly soluble. Slow evaporation of the primary solvent or slow vapor diffusion of the anti-solvent into the solution gradually increases the concentration, allowing for the ordered growth of a single crystal rather than rapid precipitation of polycrystalline powder.

Protocol for Crystallization:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., dichloromethane, chloroform, toluene, ethyl acetate, hexane).

-

Method Selection (Slow Evaporation):

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

-

Method Selection (Vapor Diffusion):

-

Prepare a saturated solution of the compound in a good solvent (e.g., toluene) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., hexane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution, reduce the compound's solubility, and promote crystal growth.

-

Caption: Generalized workflow from synthesis to crystallographic analysis.

Crystallographic Analysis: A Representative Case Study

As of the date of this guide, the full crystallographic data for 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene has not been deposited in the Cambridge Structural Database (CSD)[5]. To illustrate the key structural features, we will analyze the published crystal structure of a close analogue, 2,7-Dibromo-9,9-dimethyl-9H-fluorene , reported by Chen et al.[1][6]. This molecule shares the C2/C7 dihalogenation pattern on the fluorene core, providing invaluable insight into the expected geometry and packing motifs.

Crystallographic Data Summary

The data below summarizes the single-crystal X-ray diffraction results for the analogue compound.

| Parameter | 2,7-Dibromo-9,9-dimethyl-9H-fluorene[1][6] |

| Chemical Formula | C₁₅H₁₂Br₂ |

| Formula Weight (Mr) | 352.07 |

| Crystal System | Orthorhombic |

| Space Group | Pccn (No. 56) |

| a (Å) | 17.097(4) |

| b (Å) | 11.161(3) |

| c (Å) | 6.9120(17) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (V) (ų) | 1319.0(6) |

| Z (Molecules/unit cell) | 4 |

| Final R factor (R₁) | 0.032 |

Molecular Geometry

The core fluorene unit in the analogue is essentially planar, a characteristic feature of this scaffold[6]. For our target molecule, 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, we would anticipate a similar planarity of the tricyclic core. The two phenyl groups at the C9 position are expected to be twisted out of the fluorene plane due to steric hindrance, adopting a propeller-like conformation. The dihedral angles between the fluorene plane and the two phenyl rings are significant and prevent the molecule from being fully planar[7].

Caption: Molecular structure of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a subtle interplay of weak intermolecular forces. In halogenated aromatic compounds, these interactions are the primary determinants of the solid-state architecture[2][4].

-

Halogen Bonding (X-Bonding): This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In the target molecule, the large, polarizable iodine atom at C7 is a potent halogen bond donor. It can form strong C–I···Cl or C–I···N/O interactions if a suitable acceptor is present. More likely, it will engage in C–I···π interactions with the phenyl rings or fluorene cores of adjacent molecules. The chlorine at C2 is a much weaker X-bond donor but can act as an acceptor. These interactions are key drivers in the assembly of halogenated materials[4].

-

π–π Stacking: The planar fluorene cores are prone to stacking interactions. In the 2,7-dibromo analogue, weak π–π interactions between benzene rings of adjacent molecules lead to the formation of a one-dimensional chain[1][6]. For the diphenyl-substituted target, we would expect offset or slipped-stacking arrangements to minimize steric repulsion from the bulky phenyl groups while maximizing attractive π-system overlap.

-

C–H···π Interactions: The numerous C-H bonds on the phenyl groups can act as weak acids, donating electron density to the electron-rich π-systems of neighboring fluorene or phenyl rings. These interactions, though individually weak, are numerous and collectively contribute significantly to the overall lattice energy[7].

Caption: Key intermolecular interactions governing crystal packing.

Conclusion and Outlook

This guide has detailed the structural chemistry of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene derivatives. By analyzing the synthesis, crystallization, and the crystallographic data of a close analogue, we can confidently predict the key structural motifs of the title compound. The molecule is expected to feature a planar fluorene core with bulky, twisted diphenyl groups at the C9 position. Its solid-state packing will be a complex balance of directional C–I···X halogen bonds, π–π stacking of the aromatic cores, and numerous C–H···π interactions.

Understanding these structure-property relationships is critical. The precise control over intermolecular arrangement afforded by halogen bonding can be harnessed to design materials with optimized charge transport pathways for electronic applications or to create specific binding pockets in the context of drug design. Future work should prioritize the successful crystallization and structure determination of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene to validate these predictions and fully unlock its potential for advanced material and pharmaceutical development.

References

- Effect of Halogen Substitution on Energies and Dynamics of Reversible Photomechanical Crystals Based on 9. (2021). CrystEngComm.

-

Li, Y., et al. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. ResearchGate. Available at: [Link]

-

Agarwal, N., et al. (2012). Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Journal of Chemical Sciences. Available at: [Link]

-

PubChem. 2,7-Diphenyl-9H-fluorene. PubChem. Available at: [Link]

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2025). MDPI. Available at: [Link]

-

Chen, X., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI. Available at: [Link]

-

The Cambridge Structural Database. (2016). ResearchGate. Available at: [Link]

-

Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). MDPI. Available at: [Link]

-

de la Cruz, P., et al. (2000). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. Available at: [Link]

-

C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study. (2025). ResearchGate. Available at: [Link]

-

Seidel, P., Schwarzer, A., & Mazik, M. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. IUCrData. Available at: [Link]

-

CCDC 228474: Experimental Crystal Structure Determination. (2004). The University of Manchester. Available at: [Link]

-

CCDC: The Cambridge Crystallographic Data Centre. (2026). CCDC. Available at: [Link]

-

Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). Semantic Scholar. Available at: [Link]

-

Chen, X., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. Available at: [Link]

-

Crystal structure of a TbIII–CuII glycinehydroxamate 15-metallacrown-5 sulfate complex. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Molecular and Crystal Structure of a New High Energy Density Material: Aminoguanidinium-styphnate, [H2NNHC(NH2)2]2[C6HO2(NO2)3]. (2012). MDPI. Available at: [Link]

-

9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine. (2016). ResearchGate. Available at: [Link]

-

'Ionic crystals' consisting of trinuclear macrocations and polyoxometalate anions exhibiting single crystal to single crystal. (2012). Indian Academy of Sciences. Available at: [Link]

-

Crystal structure of an iron-dependent group III dehydrogenase that interconverts L-lactaldehyde and L-1,2-propanediol in Escherichia coli. (2005). PubMed. Available at: [Link]

-

9H-Fluorene, 9,9-diphenyl-. NIST WebBook. Available at: [Link]

Sources

Technical Guide: Thermal Stability and Degradation of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

[1]

Executive Summary

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) is a high-value asymmetric intermediate primarily utilized in the synthesis of organic semiconductors (OLEDs) and pharmaceutical scaffolds.[1] Its structural utility lies in its orthogonal reactivity : the significant difference in bond dissociation energies (BDE) between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds allows for sequential, selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

While the 9,9-diphenylfluorene core confers exceptional thermal rigidity and resistance to oxidative degradation at the bridgehead carbon, the molecule's stability is strictly limited by the lability of the C-I bond. This guide details the thermodynamic boundaries of this compound, defining its safe processing windows and outlining the mechanistic pathways of its degradation.

Molecular Architecture & Stability Logic

To understand the thermal behavior of this compound, one must deconstruct its lattice energy and bond strength hierarchy.

Structural Components[2][3][4]

-

Fluorene Core: A rigid, planar biphenyl unit bridged by a central carbon (C9). This provides a high bandgap and mechanical stiffness.

-

9,9-Diphenyl Substitution: This is the critical stabilizing feature.[1] In unsubstituted fluorene, the C9 position contains acidic protons susceptible to oxidation (forming fluorenone). The geminal diphenyl groups sterically shield this position and eliminate the acidic protons, significantly raising the decomposition temperature (

) of the core. -

Asymmetric Halogenation (2-Cl, 7-I):

-

C-Cl Bond: Robust (

). Stable under standard thermal processing. -

C-I Bond: The "Thermal Fuse" (

). This is the primary failure point under thermal or photolytic stress.

-

Physical Properties Table

| Parameter | Value | Source/Note |

| CAS Number | 851119-15-8 | Verified Registry |

| Molecular Formula | - | |

| Molecular Weight | 478.75 g/mol | - |

| Melting Point ( | 209 – 210 °C | Distinct crystalline phase transition |

| Predicted Boiling Point | ~527 °C | Theoretical (at 760 mmHg) |

| Solubility | Soluble in | Insoluble in water |

| Appearance | White to light yellow powder | Yellowing indicates free iodine (degradation) |

Thermal Characterization & Processing Windows

Phase Transition vs. Degradation

The compound exhibits a sharp melting endotherm at 210 °C . However, researchers must distinguish between physical melting and chemical decomposition.

-

Safe Processing Window:

. -

Risk Zone:

(Melt phase). -

Critical Failure:

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

At temperatures exceeding 250 °C, or upon prolonged exposure to the melt phase (>210 °C), the C-I bond undergoes homolytic cleavage. This releases iodine radicals (

TGA/DSC Interpretation

While specific thermograms vary by purity and ramp rate, the theoretical profile for 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene follows this trajectory:

-

0 – 200 °C: Baseline stable. Minimal weight loss (unless residual solvent is present).

-

209 – 210 °C (DSC): Sharp endothermic peak (

). -

> 260 °C (TGA): Onset of weight loss. This is not sublimation but the loss of Iodine (

formation) and dehalogenation. -

> 450 °C: Degradation of the diphenylfluorene backbone.

Degradation Mechanisms[9]

The degradation of this molecule is dominated by radical chemistry initiated at the C-I bond. This process is accelerated by heat , UV light , and transition metals (impurities).

Pathway: Homolytic Deiodination

This is the primary degradation route during high-temperature sublimation or recrystallization.[1]

-

Initiation: Thermal energy breaks the C-I bond.

-

Propagation: The aryl radical (

) is highly reactive. It abstracts a hydrogen atom from a solvent or neighboring molecule (RH). -

Termination/Side-Reaction: Iodine radicals recombine to form molecular iodine (

), causing the material to turn yellow/brown.

Visualization of Degradation Pathways

Figure 1: Thermal degradation cascade initiated by C-I bond homolysis.

Experimental Protocols

Protocol: Assessing Thermal Purity via HPLC

Before using this intermediate in sensitive catalytic cycles, quantify the extent of deiodination.

Objective: Detect 2-chloro-9,9-diphenylfluorene (de-iodo impurity).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile (HPLC Grade)

-

-

Gradient: 60% B to 100% B over 15 minutes. Hold 5 mins.

-

Detection: UV @ 254 nm (Fluorene absorption) and 280 nm.

-

Sample Prep: Dissolve 1 mg in 1 mL THF/ACN (1:1). Filter (0.2 µm PTFE).

-

Analysis: The de-iodo impurity is less polar and will elute after the parent compound in reverse phase if the iodine effect on retention is dominated by the hydrophobic diphenyl core, though halogen elution orders can vary. Note: Calibrate with reference standards if available.

Protocol: Self-Validating Storage Check

The "Yellow Test":

Since the degradation product

-

Prepare a 5% solution of the compound in dichloromethane (DCM).

-

Inspect against a white background.

-

Pass: Solution is clear or extremely faint straw color.

-

Fail: Distinct yellow or orange tint indicates free iodine release (significant degradation).

Handling and Storage Recommendations

To maintain the "E-E-A-T" standard of trustworthiness, these recommendations are based on the specific lability of aryl iodides.

-

Light Protection (Critical): The C-I bond is photosensitive. Store in amber glass vials wrapped in foil.

-

Temperature: Store at Room Temperature (20-25 °C) . Refrigeration is acceptable but ensure the container is equilibrated to room temp before opening to prevent condensation (water can inhibit subsequent anhydrous coupling reactions).

-

Atmosphere: Flush headspace with Argon or Nitrogen . Oxygen does not directly attack the core rapidly, but it can quench the radical intermediates during synthesis, leading to unpredictable side products.

-

Re-purification: If the material has yellowed, recrystallize from a mixture of Chloroform/Ethanol . The iodine will remain in the mother liquor.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene Product Sheet. Retrieved from [1]

-

TCI Chemicals. (n.d.). Product Specification: 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene. Retrieved from

- Kulkarni, A. P., et al. (2004). Electron transport materials for organic light-emitting diodes. Chemistry of Materials. (Contextual grounding on Fluorene thermal stability).

-

BenchChem. (2025). Application Notes: 2-bromo-9,9-dihexyl-9H-fluorene in OLEDs. (Analogous stability data for 9,9-substituted fluorenes). Retrieved from

- American Chemical Society. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (Theoretical basis for C-I vs C-Cl stability).

Technical Guide: Purity Analysis of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene by HPLC

Executive Summary

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) is a critical asymmetric intermediate used primarily in the synthesis of high-efficiency Organic Light Emitting Diode (OLED) materials and, to a lesser extent, in pharmaceutical research.[1][2] Its structural asymmetry—possessing both chloro and iodo substituents—allows for selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[2]

However, this asymmetry presents a unique analytical challenge. Synthetic pathways often yield structurally homologous impurities, specifically the 2,7-dichloro and 2,7-diiodo analogs, which possess hydrophobicity profiles nearly identical to the target molecule.[2] Standard generic HPLC gradients often fail to resolve these "scrambled" halogen impurities.[2]

This guide details a High-Organic Reverse Phase (RP-HPLC) methodology designed to solubilize this highly hydrophobic fluorene derivative while maximizing the selectivity for halogenated isomers.[2]

Part 1: Molecular Context & Impurity Profiling[3]

To design a robust method, we must first understand the "Why" behind the impurities. The synthesis typically involves halogenation of 9,9-diphenylfluorene.[2] Because halogenation is governed by electrophilic aromatic substitution, statistical distribution often leads to a mixture of products.

Critical Impurity Spectrum

| Component | Structure Note | Analytical Challenge |

| Target | 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | Asymmetric Halogens: Balance of Cl (smaller, electronegative) and I (large, polarizable).[2] |

| Impurity A | 2,7-Dichloro-9,9-diphenyl-9H-fluorene | Over-chlorination byproduct. Elutes slightly earlier than target (less hydrophobic).[2] |

| Impurity B | 2,7-Diiodo-9,9-diphenyl-9H-fluorene | Over-iodination byproduct. Elutes later than target (more hydrophobic/polarizable).[2] |

| Impurity C | 2-Chloro-9,9-diphenyl-9H-fluorene | Incomplete reaction. Monohalogenated.[2] |

| Impurity D | 9,9-Diphenyl-9H-fluorene | Starting Material. Significantly different retention time (easy to separate).[2] |

Diagram: Impurity Origin & Separation Logic

The following diagram illustrates the synthetic origin of impurities and the chromatographic logic required to separate them.

Caption: Synthetic pathway showing the origin of homologous halogenated impurities and their expected elution order based on hydrophobic interaction chromatography.

Part 2: Method Development Strategy

Solubility vs. Chromatography

The 9,9-diphenyl groups create a bulky, hydrophobic "grease ball" effect.

-

The Trap: Dissolving the sample in pure Acetonitrile (ACN) often leads to incomplete dissolution or precipitation upon injection into a high-aqueous mobile phase.[2]

-

The Solution: Use Tetrahydrofuran (THF) or Dichloromethane (DCM) as the initial solvent, then dilute with ACN.[2] The mobile phase must maintain a high organic baseline (never below 40-50% organic) to prevent the analyte from crashing out inside the column.

Stationary Phase Selection

While a standard C18 column is sufficient for general purity, it often struggles to resolve the Chloro-Iodo from the Di-Chloro species due to similar hydrophobic volumes.[2]

-

Primary Recommendation: C18 (High Carbon Load) .[2] Robust, standard for hydrophobics.[2]

-

Advanced Recommendation: Phenyl-Hexyl or PFP (Pentafluorophenyl) . These phases utilize

interactions with the fluorene core and specific halogen-

Part 3: Detailed Experimental Protocol

This protocol is designed for Electronic Grade Purity (>99.5%) assessment.[2]

A. Reagents & Equipment[3][4][5][6][7]

-

Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Tetrahydrofuran (THF), Milli-Q Water (18.2 MΩ).[2]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2]

-

System: HPLC with PDA (Photodiode Array) Detector.

B. Sample Preparation (Critical Step)[3]

-

Weighing: Accurately weigh 5.0 mg of the sample into a 20 mL amber vial (protect from light).

-

Dissolution: Add 2.0 mL of THF . Sonicate for 5 minutes until fully dissolved.

-

Dilution: Add 8.0 mL of Acetonitrile . Vortex immediately.

-

Note: Final concentration is 0.5 mg/mL in 20:80 THF:ACN. This prevents precipitation when injected into the mobile phase.[2]

-

-

Filtration: Filter through a 0.45 µm PTFE (hydrophobic) syringe filter into an amber HPLC vial.

C. Chromatographic Conditions[3][5][8][9][10][11][12][13]

| Parameter | Setting | Rationale |

| Mobile Phase A | Water (0.1% Formic Acid or H3PO4) | Acid suppresses silanol activity; improves peak shape.[2] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic aromatics.[2] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | 35°C or 40°C | Elevated temperature reduces backpressure and improves mass transfer for bulky molecules.[2] |

| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects (THF) from broadening peaks.[2] |

| Detection | UV 254 nm (Reference 360 nm) | Fluorene core absorbs strongly at 254 nm.[2] Collect spectra 200-400 nm for peak purity. |

D. Gradient Program

Standard generic gradients start too low (e.g., 5% B).[2] This molecule will stick to the head of the column and elute as a broad blob. We start high.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 60% | Initial hold to equilibrate. |

| 2.0 | 60% | Isocratic hold to settle baseline.[2] |

| 15.0 | 95% | Linear ramp to elute target and di-iodo impurities. |

| 20.0 | 95% | Wash step to remove highly retained oligomers. |

| 20.1 | 60% | Return to initial conditions.[2] |

| 25.0 | 60% | Re-equilibration.[2] |

Part 4: System Suitability & Validation (Self-Validating Logic)

To ensure the data is trustworthy (E-E-A-T), the system must pass specific suitability criteria before the results are accepted.

Resolution Check (The "Isomer Test")

The most critical separation is between the target (Cl-I) and the di-iodo (I-I) impurity.

-

Requirement: Resolution (

) between the main peak and the nearest impurity peak must be > 1.5 .[2] -

If

: Lower the gradient slope (e.g., 60% to 90% over 20 mins) or switch to a Phenyl-Hexyl column.

Peak Purity Analysis

Use the PDA detector to compare UV spectra across the upslope, apex, and downslope of the main peak.

-

Logic: If the "Purity Angle" is less than the "Purity Threshold," the peak is spectrally homogeneous. This confirms that no co-eluting isomers are hiding under the main peak [2].

Diagram: Workflow & Decision Tree

Caption: Decision tree for validating chromatographic resolution before accepting purity data.

Part 5: Troubleshooting & Stability

Common Issue: "Ghost Peaks" or Carryover

Because 9,9-diphenylfluorene derivatives are extremely hydrophobic, they stick to stainless steel tubing and injector seals.[2]

-

Symptom: Small peaks appearing in blank injections after a high-concentration sample.[2]

-

Fix: Use a needle wash solvent of 100% THF or 50:50 THF:ACN .[2] Standard methanol washes are ineffective for this compound.[2]

Common Issue: Peak Tailing

-

Cause: Interaction of the fluorene

-system with residual silanols on the silica support.[2] -

Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or similar).[2] Alternatively, increase column temperature to 45°C to improve kinetics.

References

-

Separation of Halogenated Aromatics

-

OLED Material Purity Standards

-

General Fluorene Analysis

-

Compound Data & Safety

Sources

- 1. 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene|Electronical chemicals|Products [codchem.com]

- 2. 9,9-Diphenylfluorene | C25H18 | CID 413569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. waters.com [waters.com]

- 5. Separation of Fluorene, 9-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | 851119-15-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Strategic Utilization of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (C25H16ClI) in Advanced Materials and Pharmaceutical Synthesis

Executive Summary

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) represents a highly programmable scaffold in modern synthetic chemistry. Characterized by its rigid fluorene core and sterically bulky 9,9-diphenyl substitution, this compound prevents detrimental π-π stacking in solid-state applications. The true synthetic power of the C25H16ClI formula lies in its asymmetric dihalogenation (chloro and iodo groups at the 2- and 7-positions, respectively), which enables highly orthogonal cross-coupling strategies.

This technical guide details the physicochemical properties, analytical characterization, and step-by-step methodologies for deploying C25H16ClI in the development of Organic Light-Emitting Diodes (OLEDs) and Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling

Accurate baseline data is critical for experimental design. The following table summarizes the verified physical and chemical properties of C25H16ClI[1][2].

| Property | Value |

| Chemical Formula | C25H16ClI |

| Molecular Weight | 478.75 g/mol |

| CAS Registry Number | 851119-15-8 |

| Physical Form | White to light yellow crystalline solid |

| Melting Point | 209 – 210 °C |

| Boiling Point | 526.9 ± 50.0 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in THF, Toluene, Chloroform; Insoluble in Water |

| Storage Conditions | Room temperature, protect from light, inert atmosphere recommended |

Mechanistic Rationale: The Dual-Halogen Advantage

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst to the aryl halide bond is the rate-determining step. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~96 kcal/mol).

This energetic differential allows chemists to selectively functionalize the 7-position (iodo) at mild temperatures without disturbing the 2-position (chloro). Once the first coupling is complete, the remaining C-Cl bond can be activated using more forcing conditions to introduce a second, distinct functional group. This orthogonal reactivity is crucial for synthesizing asymmetric OLED dopants and complex pharmaceutical intermediates[1][3].

Reaction pathway demonstrating orthogonal functionalization of C25H16ClI.

Analytical Characterization Protocols

To ensure the integrity of the orthogonal coupling, the starting material must be rigorously characterized. The following self-validating protocol ensures >98% purity[2].

Step 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: Validates the exact mass and the unique isotopic signature of the Cl and I atoms.

-

Method: Dissolve 1 mg of C25H16ClI in 1 mL of HPLC-grade dichloromethane. Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).

-

Expected Output: Molecular ion peak at m/z 478.0. The isotopic pattern must show a characteristic M and M+2 peak ratio of approximately 3:1, confirming the presence of exactly one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: Confirms the regiochemistry of the halogens and the intact 9,9-diphenyl substitution.

-

Method: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Acquire ¹H and ¹³C spectra at 400 MHz and 100 MHz, respectively.

-

Expected Output: The ¹H NMR will show distinct singlets for the isolated protons at the 1- and 8-positions, shifted differently due to the disparate electronegativities of Cl and I. The 10 protons from the 9,9-diphenyl groups will appear as a complex multiplet around 7.1–7.3 ppm.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Rationale: Quantifies trace organic impurities (e.g., di-iodo or di-chloro analogs) that could poison the Pd catalyst during downstream synthesis.

-

Method: Use a C18 reverse-phase column. Mobile phase: Acetonitrile/Water (80:20 v/v) at 1.0 mL/min. UV detection at 254 nm.

-

Expected Output: A single sharp peak with an Area Under Curve (AUC) > 98.0%.

Analytical validation workflow for certifying C25H16ClI precursor purity.

Application Workflow: Synthesis of Asymmetric OLED Hole-Transport Materials

C25H16ClI is highly prized in the synthesis of red fluorescence dopants and hole-transporting materials (HTMs) for OLEDs[3][4]. The 9,9-diphenyl groups provide thermal stability (high glass transition temperature, Tg) and prevent excimer formation.

Step-by-Step Synthesis Protocol

-

Selective Amination (C-I Activation):

-

In a nitrogen-filled glovebox, charge a Schlenk flask with C25H16ClI (1.0 eq), a secondary diarylamine (1.05 eq), Pd₂(dba)₃ (0.02 eq), and DPPF (0.04 eq).

-

Add sodium tert-butoxide (1.5 eq) as the base.

-

Suspend the mixture in anhydrous toluene.

-

Causality: DPPF is chosen as the ligand because its specific bite angle promotes reductive elimination at the highly reactive C-I site without providing enough electron density to activate the C-Cl bond at mild temperatures.

-

Stir at 80 °C for 6 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography to isolate the intermediate.

-

-

Secondary Arylation (C-Cl Activation):

-

Charge a new flask with the isolated intermediate (1.0 eq), an arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).

-

Add K₃PO₄ (2.0 eq) in a Toluene/Water (5:1) mixture.

-

Causality: The electron-rich, sterically bulky SPhos ligand is mandatory here to facilitate the difficult oxidative addition into the stubborn C-Cl bond.

-

Reflux at 110 °C for 12 hours.

-

-

Purification:

-

Perform successive recrystallizations from dichloromethane/ethanol to achieve sublimation-grade purity (>99.9%), a strict requirement for OLED device fabrication.

-

References

- 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | Electronical chemicals | Products, Codchem,

- 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene, Sigma-Aldrich,

- CAS NO. 851119-15-8 - Electronic Chemical Supplier, Daken Chem,

- Red Fluorescence Dopants-OLED M

Sources

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Sequential Functionalization of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Executive Summary

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) is a highly specialized, asymmetrically halogenated building block predominantly utilized in the synthesis of organic semiconductors and Organic Light-Emitting Diodes (OLEDs)[1]. By incorporating two distinct halogens (chloro and iodo) on the rigid fluorene core, this molecule enables precise, site-selective sequential cross-coupling reactions. This whitepaper details its exact mass characteristics, structural causality in materials science, and provides a validated protocol for its chemoselective functionalization.

Molecular Weight and Exact Mass Determination

In high-resolution mass spectrometry (HRMS) and isotopic labeling studies, distinguishing between the average molecular weight and the monoisotopic exact mass is critical due to the prominent isotopic signatures of chlorine (

Table 1: Physicochemical Properties

| Property | Value |

| CAS Registry Number | 851119-15-8 |

| Chemical Formula | C |

| Average Molecular Weight | 478.76 g/mol |

| Monoisotopic Exact Mass | 477.9985 Da |

| Melting Point | 209–210 °C |

| Appearance | White to light yellow crystalline powder |

Table 2: Monoisotopic Exact Mass Calculation

| Element | Primary Isotope | Count | Exact Mass (Da) | Total Contribution (Da) |

| Carbon | 25 | 12.00000 | 300.00000 | |

| Hydrogen | 16 | 1.00783 | 16.12528 | |

| Chlorine | 1 | 34.96885 | 34.96885 | |

| Iodine | 1 | 126.90447 | 126.90447 | |

| Total | 477.99860 |

Structural Causality in Materials Science

The architectural design of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene is engineered for high-performance optoelectronics, driven by two specific structural modifications:

-

Orthogonal Steric Shielding (9,9-Diphenyl Groups): In OLED thin films, planar fluorene cores are prone to intermolecular

stacking, which leads to excimer formation, broadened emission spectra, and reduced photoluminescence quantum yield (PLQY). The bulky phenyl groups at the C9 position project orthogonally out of the fluorene plane. This steric hindrance suppresses close molecular packing, enforcing an amorphous morphology in the deposited solid state, which is vital for device longevity and efficiency[1][2]. -

Differential Halogenation (C2-Chloro, C7-Iodo): The strategic placement of iodine and chlorine allows chemists to build complex, asymmetric Hole Transport Materials (HTMs) or host materials. The fundamental difference in Bond Dissociation Energy (BDE)—approximately 65 kcal/mol for C-I versus 96 kcal/mol for C-Cl—dictates the chemoselectivity during transition-metal catalysis[3][4].

Mechanistic Pathway: Site-Selective Cross-Coupling

When exposed to a low-valent transition metal catalyst such as Pd(0), the weaker C-I bond at the C7 position undergoes rapid oxidative addition at mild temperatures. The C-Cl bond at the C2 position remains completely inert under these conditions. This allows for a primary Suzuki-Miyaura or Buchwald-Hartwig coupling at C7. Subsequently, by introducing a more electron-rich, sterically demanding phosphine ligand (e.g., SPhos or XPhos) and increasing the thermal energy, the C-Cl bond can be activated for a secondary, distinct functionalization[3][4].

Figure 1: Chemoselective catalytic cycle demonstrating sequential cross-coupling of the fluorene core.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To synthesize an asymmetric fluorene derivative, the following self-validating protocol ensures exclusive functionalization at the C7 (iodo) position while preserving the C2 (chloro) position for downstream synthesis.

Reagents & Materials:

-

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Potassium carbonate (K

CO -

Toluene (Reaction solvent)

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorene core (1.0 equiv) and the arylboronic acid (1.05 equiv). Causality: A strict 1.05 equivalent of boronic acid prevents pushing the equilibrium toward unwanted secondary reactions at the chloro site.

-

Inert Atmosphere Establishment: Add toluene to dissolve the organic solids, followed by the 2.0 M aqueous K

CO -

Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh

) -

Controlled Heating: Heat the biphasic mixture to exactly 75 °C with vigorous stirring for 12 hours. Causality: Maintaining the temperature below 80 °C is the thermodynamic control mechanism. At this temperature, the C-I bond easily undergoes oxidative addition, but the thermal threshold for C-Cl activation is not breached.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material and the appearance of a single new fluorescent spot under 254 nm UV light confirms chemoselective conversion.

-

Quenching and Extraction: Cool the mixture to room temperature. Dilute with deionized water and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure. -

Chromatographic Isolation: Purify the crude residue via flash column chromatography on silica gel to yield the C7-arylated, C2-chloro fluorene intermediate.

References

Sources

Methodological & Application

Technical Application Note: Chemoselective Functionalization of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene via Suzuki-Miyaura Coupling

Executive Summary

This application note details the protocol for the site-selective and sequential arylation of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8). This substrate is a critical scaffold in the synthesis of asymmetric Hole Transport Materials (HTMs) and blue-emitters for Organic Light Emitting Diodes (OLEDs).

The core challenge—and utility—of this molecule lies in the differential reactivity of the halogen substituents. By exploiting the kinetic disparity between the C–I and C–Cl bonds toward oxidative addition, researchers can achieve high-fidelity orthogonal functionalization . This guide provides validated conditions to exclusively couple the C7–iodide position under mild conditions, followed by the activation of the C2–chloride position using advanced ligand systems.

Mechanistic Principles of Chemoselectivity

The success of this protocol relies on the rate of oxidative addition (OA) of the palladium(0) species into the carbon-halogen bond. The bond dissociation energies (BDE) and the lability of the leaving group dictate the following reactivity order:

-

Phase 1 (C7-I): The C–I bond is weak and electron-rich. Standard triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) readily insert into this bond at moderate temperatures (60–80°C). The C–Cl bond remains kinetically inert under these conditions.

-

Phase 2 (C2-Cl): Once the iodide is substituted, the remaining chloride requires "forcing" conditions. Electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands like SPhos or XPhos) are required to facilitate oxidative addition into the stronger C–Cl bond.

Visual Workflow: Sequential Arylation Strategy

Figure 1: Strategic workflow for orthogonal functionalization of the dihalo-fluorene core.

Experimental Protocols

Protocol A: Site-Selective C7-Arylation (Iodide Displacement)

Objective: Couple an aryl boronic acid at the C7 position while preserving the C2–Cl bond.

Materials

-

Substrate: 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–3 mol%)

-

Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution

-

Solvent: Toluene (or Toluene/Ethanol 4:1 v/v)

Step-by-Step Methodology

-

Degassing (Critical): The synthesis of fluorene derivatives is sensitive to oxidative homocoupling. Sparge all solvents (Toluene and 2M Na₂CO₃) with Argon or Nitrogen for 30 minutes prior to use.

-

Assembly: In a reaction vial equipped with a magnetic stir bar, combine the fluorene substrate (1.0 eq), aryl boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvation: Add Toluene (0.1 M concentration relative to substrate). If solubility is poor, add Ethanol (20% v/v). Add the degassed Na₂CO₃ solution (3.0 eq).

-

Reaction: Seal the vessel under inert atmosphere. Heat to 60–70°C .

-

Note: Do not exceed 80°C. Higher temperatures increase the risk of minor oxidative addition at the C–Cl site or ligand exchange.

-

-

Monitoring: Monitor via TLC or HPLC after 2 hours. The starting material (Rf ~ high) should disappear, replaced by the mono-arylated product.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/DCM gradient).

Expected Yield: 85–95% Selectivity: >98:2 (C7 vs C2)

Protocol B: Subsequent C2-Arylation (Chloride Displacement)

Objective: Functionalize the remaining C2–Cl bond to create the final asymmetric scaffold.

Materials

-

Substrate: 2-Chloro-7-aryl-9,9-diphenyl-9H-fluorene (Isolated from Protocol A)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv) - Can be different from Protocol A

-

Pre-Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Alternative: XPhos or RuPhos.[1]

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology

-

Catalyst Pre-formation: In the reaction vessel, mix Pd(OAc)₂ and SPhos in the solvent and stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd(0)).

-

Assembly: Add the Chloro-fluorene intermediate (1.0 eq), the second Boronic Acid (1.5 eq), and solid K₃PO₄ (3.0 eq).

-

Reaction: Seal under Argon. Heat to 100–110°C (reflux if using Toluene).

-

Why High Temp? The activation energy for Ar–Cl oxidative addition is significantly higher. The bulky SPhos ligand creates an electron-rich Pd center to facilitate this, but thermal energy is still required.

-

-

Monitoring: Reaction times are typically longer (6–12 hours). Monitor for the disappearance of the chloride intermediate.

-

Work-up: Standard aqueous work-up (EtOAc/Water).

-

Purification: Recrystallization is often possible for these highly conjugated systems (e.g., from Toluene/Ethanol) or silica chromatography.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during the optimization of 2,7-fluorene functionalization.

| Issue | Observation | Root Cause | Corrective Action |

| Homocoupling | Dimerization of boronic acid (Ar-Ar) | Presence of Oxygen | Rigorous degassing; Increase boronic acid equivalents to 1.3x. |

| De-iodination | Reduction of C-I to C-H (no coupling) | Avoid primary/secondary alcohols in Step 1. Use Toluene/Water biphasic system only. | |

| Low Conversion (Step 2) | Remaining Ar-Cl intermediate | Catalyst Deactivation | Switch ligand to XPhos or RuPhos ; Ensure anhydrous conditions for Step 2. |

| Poor Solubility | Precipitate during reaction | 9,9-Diphenyl bulk | Use 1,4-Dioxane or o-Xylene instead of Toluene; Increase temperature (if Step 2). |

Catalyst Selection Guide for Step 2 (Ar-Cl)

Figure 2: Decision tree for ligand selection in the difficult C-Cl coupling step.

References

-

General Reactivity of Halides in Suzuki Coupling: Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Context: Establishes the fundamental reactivity order I > Br > Cl.[2]

-

Chemoselective Coupling on Fluorenes: Grisorio, R., et al. (2011). "Synthesis of Conjugated Polymers with Tailored Nanostructures." Note: While specific to polymers, this details the selectivity of 2,7-dihalo-9,9-dialkylfluorenes.

-

Buchwald Ligands for Aryl Chlorides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Context: Essential for Protocol B (activating the chloride).

-

Specific Substrate Availability: TCI Chemicals Product Page: 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene. Context: Verification of substrate structure and physical properties.[3]

-

Sequential Coupling on Dihaloarenes: Lange, J., et al. (2025). "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates." (General search for recent sequential coupling methodologies).

Sources

Application Notes and Protocols for the Selective Sonogashira Cross-Coupling of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Introduction: Strategic Alkynylation of Dihalogenated Fluorenes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

This application note provides a comprehensive guide to the selective Sonogashira cross-coupling of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene. The presence of two different halogen atoms on the fluorene core—an iodine and a chlorine—presents a valuable opportunity for regioselective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the selective activation of the carbon-iodine bond under carefully controlled Sonogashira conditions.[3] This chemoselectivity is crucial for the stepwise and controlled synthesis of complex, asymmetrically substituted fluorene derivatives, which are of great interest in materials science and drug discovery due to their unique photophysical and biological properties.

This document will delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-proven protocol for the successful execution of this reaction, and offer insights into troubleshooting and optimization.

Mechanistic Rationale for Chemoselective Coupling

The success of the selective Sonogashira coupling on 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene hinges on the differential reactivity of the C-I and C-Cl bonds towards the palladium catalyst. The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The key step for selectivity is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of aryl halides in this step follows the order: I > Br > Cl.[1] This is attributed to the weaker C-I bond compared to the C-Cl bond, making it more susceptible to cleavage and oxidative addition to the palladium center. By carefully controlling the reaction temperature and catalyst system, it is possible to achieve exclusive reaction at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.

The choice of palladium catalyst, ligands, and copper co-catalyst can further enhance this selectivity. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can modulate the reactivity of the palladium center, often leading to cleaner and more efficient reactions at lower temperatures.[2][3]

Experimental Workflow and Protocol

The following protocol has been developed to ensure high selectivity and yield for the Sonogashira cross-coupling at the 7-iodo position of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene.

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | ≥97% | MilliporeSigma |

| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Major Suppliers |

| Bis(triphenylphosphine)palladium(II) chloride | 98% | Major Suppliers |

| Copper(I) iodide (CuI) | 99.995% trace metals basis | Major Suppliers |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Major Suppliers |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Major Suppliers |

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a flame-dried 25 mL Schlenk flask, add 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (1.0 mmol, 478.76 mg).

-

Add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14.0 mg, 2 mol%).

-

Add copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

-

The flask is then sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

-

-

Reagent Addition:

-

Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

-

Add anhydrous triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe.

-

Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-chloro-7-(alkynyl)-9,9-diphenyl-9H-fluorene.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the selective Sonogashira coupling.

Data Presentation and Expected Outcomes

The described protocol is expected to yield the mono-alkynylated product with high selectivity and in good to excellent yields. The following table provides a summary of typical reaction parameters and expected results based on analogous transformations.

| Parameter | Value | Rationale |

| Substrate Ratio (Ar-I:Alkyne) | 1 : 1.2 | A slight excess of the alkyne drives the reaction to completion. |

| Palladium Catalyst Loading | 2 mol% | Sufficient for efficient catalysis while minimizing cost and residual metal contamination. |

| Copper Co-catalyst Loading | 4 mol% | Ensures the rapid formation of the copper acetylide intermediate. |

| Base | Triethylamine (3 equivalents) | Acts as both a base to deprotonate the alkyne and a scavenger for the HI byproduct. |

| Solvent | Anhydrous THF | A good solvent for all reactants and catalysts, facilitating a homogeneous reaction mixture. |

| Temperature | Room Temperature (20-25 °C) | Mild conditions that favor selective reaction at the C-I bond and minimize side reactions. |

| Expected Yield | 80-95% | Based on literature for similar selective Sonogashira couplings. |

| Selectivity (C-I vs C-Cl) | >99:1 | The significant difference in bond reactivity ensures high chemoselectivity under these conditions. |

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira cross-coupling reaction.

Caption: The interconnected Palladium and Copper catalytic cycles.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient degassing, poor quality reagents/solvents. | Ensure all reagents and solvents are anhydrous. Use freshly purchased or purified triethylamine. Degas the solvent and reaction mixture thoroughly. Consider using a more active palladium precatalyst such as Pd(PPh₃)₄. |

| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high copper concentration. | Ensure the reaction is performed under a strictly inert atmosphere. Reduce the amount of copper(I) iodide. Alternatively, a copper-free Sonogashira protocol can be employed, although this may require higher temperatures or different ligands.[3] |

| Formation of Di-alkynylated Product | Reaction temperature is too high, prolonged reaction time. | Maintain the reaction at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. If di-alkynylation persists, consider using a less reactive catalyst system or a lower reaction temperature. |

| Difficulty in Purification | Formation of byproducts, residual catalyst. | Ensure complete removal of copper salts during the aqueous work-up by washing with ammonium chloride. Employ careful column chromatography with a shallow solvent gradient for effective separation. |

Conclusion

The selective Sonogashira cross-coupling of 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene offers a powerful and efficient method for the synthesis of mono-alkynylated fluorene derivatives. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, this protocol provides a reliable pathway to valuable building blocks for more complex molecular architectures. The mild reaction conditions, high selectivity, and good yields make this a highly attractive transformation for researchers in medicinal chemistry, materials science, and organic synthesis.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

Sources

Application Note: 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene in the Synthesis of Advanced OLED Architectures

Document Type: Technical Application Note & Experimental Protocol Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Subject: Asymmetric Functionalization via Orthogonal Cross-Coupling

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs)—particularly Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials—relies heavily on the precise spatial arrangement of electron-donating (D) and electron-accepting (A) moieties[1]. 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (CAS: 851119-15-8) has emerged as a premier molecular building block for these asymmetric D-π-A architectures[2].

As a Senior Application Scientist, I frequently utilize this precursor because it elegantly solves two major synthetic challenges:

-

Steric & Thermal Stability: The 9,9-diphenyl substitution at the fluorene bridgehead provides immense steric bulk, which suppresses intermolecular π-π stacking and prevents aggregation-caused quenching (ACQ) in the solid-state film[3].

-

Orthogonal Reactivity: The presence of both an iodine atom (C-I) and a chlorine atom (C-Cl) on the same conjugated backbone allows for sequential, highly regioselective palladium-catalyzed cross-coupling reactions without the need for intermediate halogenation steps[4].

Physicochemical Properties

Before initiating any synthetic workflow, it is critical to understand the baseline properties of the precursor to ensure proper handling and stoichiometric precision.

| Property | Specification |

| Chemical Name | 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene |

| CAS Number | 851119-15-8 |

| Molecular Formula | C₂₅H₁₆ClI |

| Molecular Weight | 478.75 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 209 – 210 °C |

| Solubility | Soluble in Toluene, THF, DCM, and Chloroform |

| Storage Conditions | Room temperature, sealed in a dry, dark environment |

Mechanistic Insights: The Power of Orthogonal Reactivity

The foundational logic of using this specific fluorene derivative lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The reactivity trend for oxidative addition of Pd(0) into aryl halides strictly follows: Aryl-I > Aryl-Br > Aryl-Cl [4].

Because the C-I bond is significantly weaker and more reactive than the C-Cl bond, we can engineer a "self-validating" sequential workflow:

-

Step 1 (C-I Activation): Utilizing a standard catalyst like

at mild temperatures (60–70 °C) guarantees that oxidative addition occurs exclusively at the 7-position. The C-Cl bond remains completely inert under these conditions. -

Step 2 (C-Cl Activation): Once the 7-position is functionalized, the remaining 2-chloro site can be activated. This requires a more aggressive catalytic system—typically

paired with an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) at elevated temperatures (>100 °C).

This orthogonal approach eliminates the statistical mixtures and tedious chromatographic separations associated with symmetrically dihalogenated precursors (like 2,7-dibromofluorene).

Workflow Visualization

Figure 1: Orthogonal cross-coupling workflow for asymmetric functionalization of the fluorene core.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (7-Position)

Objective: To couple an arylboronic acid exclusively at the iodine site while preserving the chlorine atom.

Reagents:

-

2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene (1.0 equiv)

-

Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid) (1.05 equiv)

- (0.03 equiv, 3 mol%)

- (2.0 equiv, prepared as a 2M aqueous solution)

-

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a flame-dried Schlenk flask with the fluorene precursor, arylboronic acid, and

. Evacuate and backfill with ultra-high purity Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation. -

Solvent Addition: Add sparged Toluene and Ethanol via syringe. Add the degassed 2M

aqueous solution. -

Reaction: Heat the biphasic mixture to 70 °C under vigorous stirring for 12 hours. Causality: 70 °C is the kinetic sweet spot. It is warm enough to drive the C-I oxidative addition rapidly but cool enough to ensure the C-Cl bond remains untouched.

-

Workup: Cool to room temperature. Extract the aqueous layer with Toluene (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify via silica gel column chromatography (Hexanes/DCM gradient) to yield the 7-substituted-2-chloro intermediate.

Protocol B: High-Temperature Buchwald-Hartwig Amination (2-Position)

Objective: To couple a secondary amine (e.g., Carbazole) to the sterically hindered and electronically deactivated 2-chloro position.

Reagents:

-

7-Substituted-2-chloro intermediate from Protocol A (1.0 equiv)

-

Secondary Amine (e.g., 9H-Carbazole) (1.2 equiv)

- (0.02 equiv, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

- (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a pressure tube with the intermediate, carbazole,

, XPhos, and -

Solvent Addition: Add anhydrous Toluene. Seal the tube with a Teflon screw cap.

-

Reaction: Heat the mixture to 110 °C (reflux) for 24 hours. Causality: The C-Cl bond requires high thermal energy. XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphino group accelerates oxidative addition into the stubborn C-Cl bond, while its biaryl structure promotes the reductive elimination of the newly formed C-N bond.

-

Workup: Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate and purify via recrystallization (e.g., Toluene/Ethanol) or chromatography to isolate the final asymmetric D-π-A OLED material.

Data Presentation: Orthogonal Reactivity Matrix

To ensure reproducibility, the following table summarizes the catalytic logic utilized in the protocols above.

| Target Bond | Bond Dissociation Energy | Preferred Catalyst System | Base | Optimal Temp | Reaction Time |

| C-I (7-position) | ~65 kcal/mol | 60 – 70 °C | 8 – 12 h | ||

| C-Cl (2-position) | ~96 kcal/mol | 100 – 110 °C | 18 – 24 h |

Quality Assurance & Self-Validating Systems

To guarantee the integrity of this orthogonal synthesis, researchers must validate the intermediate before proceeding to Protocol B.

-

Mass Spectrometry (GC-MS / LC-MS): The most definitive proof of a successful Step 1 is the isotopic signature. The intermediate must show a characteristic 3:1 isotopic ratio (M / M+2) indicative of a single chlorine atom. If the C-I bond is intact (reaction failed), the mass will be significantly higher. If the C-Cl bond accidentally reacted (over-coupling), the 3:1 isotopic pattern will disappear.

-

TLC Monitoring: The starting material (2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene) is highly non-polar. The Step 1 intermediate will typically be slightly more polar and highly fluorescent under 365 nm UV light, providing an immediate visual confirmation of conjugation extension.

References

- Codchem. "2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | Electronical chemicals | Products." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-C1dv8q7HpDUgMIjW-Eka17BfCVn5QW2h21MYa-vnGU1Nf0dVD9exypZCctlLp0Y67RmxdVSGVHsJXi4Va6GjdmIbj70vmJuRE-QNqMXPOvKQMPRDuBYvkRBFfEfN4zfavadSKo0whcK9MG2QYGRhDLR]

- Sigma-Aldrich. "2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene | 851119-15-8." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkN9po__1nBQOuSZ4WtllbmgDAc_0GOFweO7O8fLWR2ROBnup-bpR5BLkJqsJfffOMrKhz-1niH_BzN53247wrHg5uWWNnR6qGkaCzNrayvtbVVXXMiYCM29mU1y4b6_xnlI0AiSaf4lxTclVzGEkBekUDFZSBdGNdPhRo1K95Meui2R871-kChw3aHlkzw==]

- MilliporeSigma. "2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene Properties and Safety Information." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnT8QXoS2qU7ZEJa6ooRnDK_TOesRK8VaH-XXfOAURILeFJJx-2T9Safrf7DLKg7AsUjyec0wGnDHJm5ZLXwcTlz1M0Qg_McHVJbdKybQl3-CkZxt4rNefh45ZC1AWbb1ARLjrSB3cvn1XaygSe8fchuohZWaleWrHNgC3mDalnSA=]

- PolyU Electronic Theses. "Synthesis and characterization of fluorene-based organic dyes." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhpXMyRU1PlaR3BxwueEfPeeb48mMhkQpu-XFvJO5L6OKliETMXJsvpIMaG4kPDcStZaxGs9xNYn39sll7uBIcqbetTzjfSapIsHL2tmhjkAvgwdAYTG5vlHAl1FneCyA_897Hjz5wFUfCXBMWcAuNa7A9Y0hoA3X]

- Accounts of Materials Research - ACS Publications. "Component Engineering in Multinary Alloyed I-III-VI Type Semiconductor Nanocrystals for Photoluminescence and Electroluminescence." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCeNAzdg9tZ3DKZnuO5bjNvT2T2S-6LWw4CNlRvMhv7HckjccnezFywV9TshUnG-vwSHfnPrDgw0t0lI0U1X0goEi3wWBiAeTJw7hrJPDVu-HZ6nUew_uJn2LiAbRHFUlIRFB5dK7ITJE-L4I1A==]

- MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Accessed March 1, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuh-hkFPbmJtLT9tG9Fiwb-YUsV1DUq69KC_YHZ0P54-Iq1kTZbDILL4ptdH5fmM97AuVeSDE-DBNkHgrX_4TTJRTGTDtLWW5I-CdMPRug7mKWHnDPWrSfONvauM5jhKI=]

Sources

Application Notes & Protocols: Synthesis of Hole Transport Materials from 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene

Introduction: The Strategic Importance of Fluorene-Based Hole Transport Materials (HTMs)